![molecular formula C22H25ClN4O4 B2761727 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 1049422-38-9](/img/structure/B2761727.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound known for its high affinity and selectivity towards dopamine D4 receptors . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with ethylene dibromide to form the intermediate compound.
Coupling with Benzo[d][1,3]dioxole: The intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Pharmacological Applications
1. Antipsychotic Activity
Research indicates that compounds similar to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide may exhibit antipsychotic properties due to their interaction with dopamine receptors. The piperazine component is known to enhance binding to D2 and D4 dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
2. Antidepressant Effects
Preliminary studies suggest that this compound could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The structural similarity to established antidepressants indicates potential efficacy in treating mood disorders .
3. Neuroprotective Properties
The compound may also possess neuroprotective qualities. Research has shown that derivatives of benzodioxin can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic effects of related piperazine derivatives in animal models. The results showed that compounds with similar structures significantly reduced hyperactivity and improved cognitive function in rodents, suggesting potential therapeutic benefits for human applications .
Case Study 2: Depression Models
In another study focusing on depression models, researchers found that the administration of piperazine-based compounds led to increased serotonin levels and reduced depressive behaviors in mice. This supports the hypothesis that this compound could be developed as an antidepressant agent .
Mécanisme D'action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a potent and selective ligand, modulating the activity of these receptors and influencing various neurological pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand.
Cetirizine ethyl ester dihydrochloride: Shares structural similarities but differs in its pharmacological profile.
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to its high selectivity and affinity for dopamine D4 receptors, making it a valuable compound for research and potential therapeutic applications .
Activité Biologique
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its receptor binding affinity, pharmacological effects, and potential clinical implications.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H26ClN3O and features a piperazine moiety along with a benzodioxin structure. Its specific structural characteristics contribute to its biological activity.
Receptor Binding Affinity
Research indicates that derivatives of this compound exhibit significant binding affinity for various neurotransmitter receptors:
- Dopamine Receptors : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with an IC50 value of 0.057nM, indicating strong selectivity over D2 receptors (selectivity ratio >10,000) and minimal interaction with serotonin 5-HT1A and adrenergic alpha1 receptors .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
Case Studies
Case Study 1: Neuroprotection in Ischemia
In a study examining the neuroprotective effects of related compounds, it was found that administration significantly improved survival rates in models of cerebral ischemia. The results indicated that compounds like this compound could be effective in managing ischemic conditions .
Case Study 2: Dopamine Receptor Selectivity
Another study focused on the binding affinities of various piperazine derivatives highlighted the selectivity of compounds for dopamine D4 receptors over other receptor types. This selectivity is crucial for minimizing side effects commonly associated with less selective dopaminergic agents .
Comparative Analysis
Compound | Receptor Affinity (IC50) | Selectivity | Notable Effects |
---|---|---|---|
This compound | TBD | TBD | TBD |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057nM | >10,000 (D4 vs D2) | High neuroprotective activity |
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c23-16-1-4-18(5-2-16)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-17-3-6-19-20(15-17)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRGRDCSACGMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.